Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
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Overview
Description
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of the Trimethoxybenzoyl Group: This step involves acylation reactions, where the trimethoxybenzoyl group is attached to the piperazine ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anthelmintic or psychoactive agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, leading to changes in neurotransmitter levels.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Other piperazine derivatives with similar structures and functions.
Thiazole Compounds: Compounds containing the thiazole ring, which might have similar biological activities.
Trimethoxybenzoyl Compounds: Compounds with the trimethoxybenzoyl group, which might share similar chemical properties.
Uniqueness
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties
Properties
CAS No. |
23776-36-5 |
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Molecular Formula |
C19H23N3O5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H23N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)14(23)12-17(24)21-5-7-22(8-6-21)19-20-4-9-28-19/h4,9-11H,5-8,12H2,1-3H3 |
InChI Key |
OHPFLPZKMKUDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=NC=CS3 |
Origin of Product |
United States |
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